An In-Depth Technical Guide to 2-Chloro-4-pyrrolidinobenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-4-pyrrolidinobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-4-pyrrolidinobenzoic acid (CAS No: 192513-60-3), a key building block in contemporary medicinal chemistry. This document details its structural features, physicochemical characteristics, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores its significant application as a crucial intermediate in the development of therapeutic agents, particularly as demonstrated in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. This guide is intended to serve as a vital resource for researchers engaged in drug discovery and organic synthesis, offering foundational knowledge to facilitate further innovation.
Introduction and Core Molecular Features
2-Chloro-4-pyrrolidinobenzoic acid is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and chemical research sectors. Its molecular structure is characterized by a benzoic acid core, substituted with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position. This unique arrangement of functional groups—a carboxylic acid, a halogenated aromatic ring, and a cyclic amine—renders it a versatile scaffold for the synthesis of more complex molecular architectures.[1]
The presence of the carboxylic acid and the pyrrolidine's secondary amine offer multiple points for chemical modification, such as the formation of amides, esters, and salts.[1] The pyrrolidine moiety is a prevalent feature in many pharmaceuticals, often incorporated to modulate a compound's pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity. As a derivative of para-aminobenzoic acid (PABA), it belongs to a class of compounds that are foundational in the development of a wide array of therapeutic agents.[1]
Molecular Structure:
Figure 1: Chemical Structure of 2-chloro-4-pyrrolidinobenzoic acid.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 2-Chloro-4-pyrrolidinobenzoic Acid
| Property | Value | Source |
| CAS Number | 192513-60-3 | |
| Molecular Formula | C₁₁H₁₂ClNO₂ | |
| Molecular Weight | 225.67 g/mol | |
| IUPAC Name | 2-chloro-4-(pyrrolidin-1-yl)benzoic acid | |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, the following are predicted spectroscopic characteristics. These are valuable for guiding the identification and characterization of the compound in a laboratory setting.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro group and the electron-donating pyrrolidine group. The pyrrolidine protons would appear as multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR would display signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the substituents), and the carbons of the pyrrolidine ring.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-N stretching vibrations, in addition to bands corresponding to the substituted aromatic ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for 2-chloro-4-pyrrolidinobenzoic acid is not extensively detailed in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution.
A likely precursor for this synthesis is 2,4-dichlorobenzoic acid. The regioselectivity of the substitution reaction is a key consideration. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, which is sterically hindered by the adjacent carboxylic acid group.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Figure 2: Proposed synthesis workflow for 2-chloro-4-pyrrolidinobenzoic acid.
Experimental Protocol (Hypothetical):
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Reaction Setup: To an oven-dried reaction vessel, add 2,4-dichlorobenzoic acid, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., XPhos).
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Addition of Reagents: Add a base (e.g., potassium carbonate or cesium carbonate) and the appropriate solvent (e.g., toluene or dioxane).
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Reactant Addition: Add pyrrolidine to the reaction mixture.
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. The product can then be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The primary documented application of 2-chloro-4-pyrrolidinobenzoic acid is as a key intermediate in the synthesis of small molecule inhibitors targeting enzymes of therapeutic interest.
Intermediate in the Synthesis of MAGL Inhibitors
A notable application is in the preparation of piperazine derivatives that act as monoacylglycerol lipase (MAGL) inhibitors.[2][3] MAGL is an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, pain, and cancer.[2][3]
In this context, 2-chloro-4-pyrrolidinobenzoic acid is used to form an amide bond with a piperazine derivative. This reaction is typically facilitated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[2][3]
Figure 3: Role in the synthesis of MAGL inhibitor precursors.
Experimental Protocol: Amide Coupling for MAGL Inhibitor Synthesis [2][3]
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Reaction Setup: In a suitable solvent such as DMF (dimethylformamide), dissolve 2-chloro-4-pyrrolidin-1-yl-benzoic acid, the piperazine derivative, and a coupling agent like HATU.
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Base Addition: Add a base, for instance, DIPEA, to the mixture.
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Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique.
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Work-up: The reaction is typically worked up by the addition of water to precipitate the product, which is then collected by filtration. Further purification can be achieved by chromatography if necessary.
Safety and Handling
As with any chemical reagent, 2-chloro-4-pyrrolidinobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-4-pyrrolidinobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex, biologically active molecules. Its demonstrated utility in the synthesis of MAGL inhibitors underscores its importance in the development of novel therapeutics for a range of challenging diseases. While detailed experimental data on the compound itself is somewhat limited in public databases, its synthetic accessibility and proven applicability ensure its continued relevance in the field of drug discovery. Further research into its properties and novel applications is warranted.
References
- US Patent 11,390,610 B2. Piperazine derivatives as MAGL inhibitors.
- WO Patent 2019/072785 A1. Piperazine derivatives as MAGL inhibitors.
